amine hydrochloride](/img/structure/B13490407.png)
[(2R)-2-methoxypropyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-methoxypropylamine hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a derivative of amine, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom. This compound is commonly used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methoxypropylamine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methoxypropylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of (2R)-2-methoxypropylamine hydrochloride often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as 2-methoxypropylamine and methyl iodide, are fed into the reactor, where the reaction takes place under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-methoxypropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted amines or other functionalized compounds .
Aplicaciones Científicas De Investigación
(2R)-2-methoxypropylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of (2R)-2-methoxypropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
(2R)-2-methoxypropylamine hydrochloride can be compared with other similar compounds, such as:
Methylamine hydrochloride: A simpler amine with a similar structure but lacking the methoxy group.
Ethylamine hydrochloride: Another amine with an ethyl group instead of a methoxy group.
Dimethylamine hydrochloride: A compound with two methyl groups attached to the nitrogen atom.
The uniqueness of (2R)-2-methoxypropylamine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C5H14ClNO |
|---|---|
Peso molecular |
139.62 g/mol |
Nombre IUPAC |
(2R)-2-methoxy-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(7-3)4-6-2;/h5-6H,4H2,1-3H3;1H/t5-;/m1./s1 |
Clave InChI |
PXTPJTWXYQKSBR-NUBCRITNSA-N |
SMILES isomérico |
C[C@H](CNC)OC.Cl |
SMILES canónico |
CC(CNC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


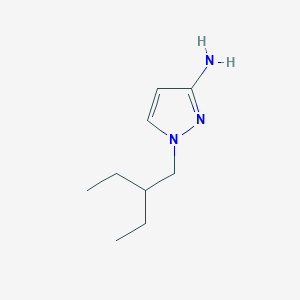

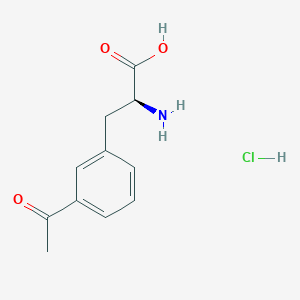

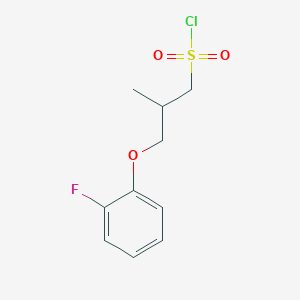
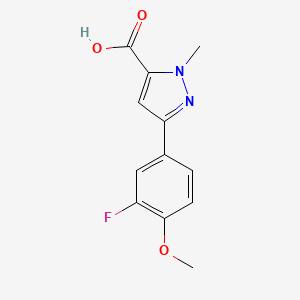

![1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B13490363.png)
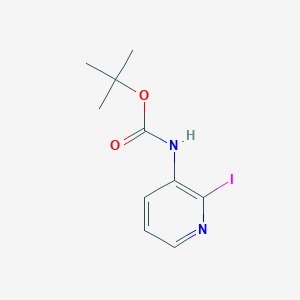


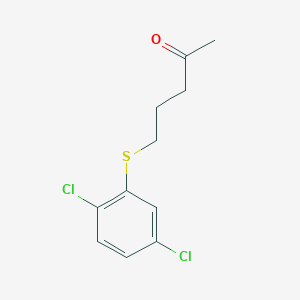
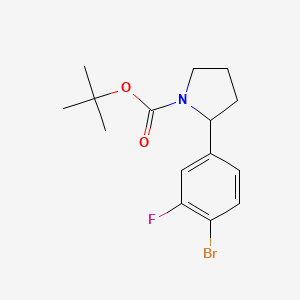
![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
